1H-Indole, 2,3-dihydro-5,6-dinitro-
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Overview
Description
5,6-dinitro-2,3-dihydro-1H-indole: is a synthetic organic compound belonging to the indole family. Indoles are a significant class of heterocyclic compounds that are widely found in natural products and pharmaceuticals. The presence of nitro groups at the 5 and 6 positions of the indole ring makes this compound particularly interesting for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-dinitro-2,3-dihydro-1H-indole typically involves the nitration of 2,3-dihydro-1H-indole. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure selective nitration at the 5 and 6 positions.
Industrial Production Methods: While specific industrial production methods for 5,6-dinitro-2,3-dihydro-1H-indole are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, concentration, and reaction time, to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5,6-dinitro-2,3-dihydro-1H-indole can undergo oxidation reactions to form various oxidized derivatives.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst or using chemical reducing agents such as tin(II) chloride.
Substitution: The compound can participate in electrophilic substitution reactions, where the nitro groups can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, tin(II) chloride, and iron powder with hydrochloric acid.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens, sulfonyl chlorides, and alkylating agents.
Major Products:
Oxidation: Oxidized derivatives of the indole ring.
Reduction: 5,6-diamino-2,3-dihydro-1H-indole.
Substitution: Various substituted indole derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry: 5,6-dinitro-2,3-dihydro-1H-indole is used as a precursor in the synthesis of more complex indole derivatives. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology: In biological research, indole derivatives are studied for their potential biological activities, including antimicrobial, antiviral, and anticancer properties. The nitro groups in 5,6-dinitro-2,3-dihydro-1H-indole may enhance its biological activity, making it a valuable compound for drug discovery and development.
Medicine: Indole derivatives are known for their therapeutic potential. 5,6-dinitro-2,3-dihydro-1H-indole may serve as a lead compound for the development of new pharmaceuticals targeting various diseases.
Industry: In the industrial sector, indole derivatives are used in the production of dyes, pigments, and other specialty chemicals. The unique properties of 5,6-dinitro-2,3-dihydro-1H-indole make it suitable for applications in materials science and chemical manufacturing.
Mechanism of Action
The mechanism of action of 5,6-dinitro-2,3-dihydro-1H-indole is not well-documented. like other nitro-containing compounds, it may exert its effects through the generation of reactive intermediates, such as nitroso and hydroxylamine derivatives, which can interact with biological targets. The nitro groups may also participate in redox reactions, leading to the formation of reactive oxygen species that can affect cellular processes.
Comparison with Similar Compounds
5,6-diamino-2,3-dihydro-1H-indole: This compound is similar in structure but contains amino groups instead of nitro groups.
5,6-dimethoxy-2,3-dihydro-1H-indole: This compound has methoxy groups at the 5 and 6 positions instead of nitro groups.
2,3-dihydro-1H-indole: The parent compound without any substituents at the 5 and 6 positions.
Uniqueness: The presence of nitro groups at the 5 and 6 positions of 5,6-dinitro-2,3-dihydro-1H-indole imparts unique chemical and biological properties. The nitro groups can participate in various chemical reactions, making this compound a versatile intermediate in organic synthesis. Additionally, the nitro groups may enhance the biological activity of the compound, making it a valuable candidate for drug discovery and development.
Properties
CAS No. |
19134-12-4 |
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Molecular Formula |
C8H7N3O4 |
Molecular Weight |
209.16 g/mol |
IUPAC Name |
5,6-dinitro-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C8H7N3O4/c12-10(13)7-3-5-1-2-9-6(5)4-8(7)11(14)15/h3-4,9H,1-2H2 |
InChI Key |
KJSAXIDCWCFPSX-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2=CC(=C(C=C21)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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